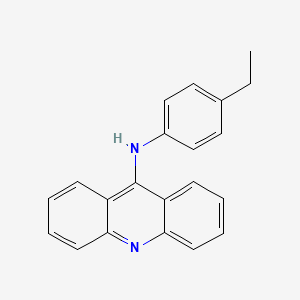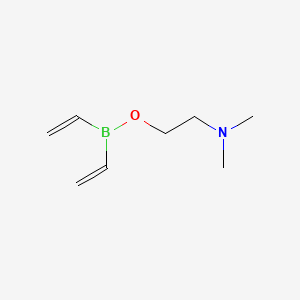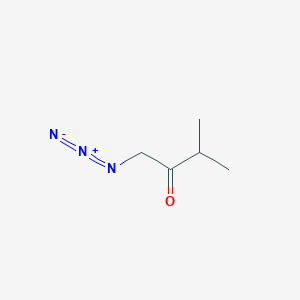
1-Azido-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3-methylbutan-2-one is an organic compound with the molecular formula C5H9N3O and a molecular weight of 127.1445 g/mol It is characterized by the presence of an azido group (-N3) attached to a ketone functional group
Méthodes De Préparation
The synthesis of 1-Azido-3-methylbutan-2-one typically involves the reaction of 3-methylbutan-2-one with sodium azide (NaN3) in the presence of a suitable solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF) . The reaction is carried out under controlled conditions to ensure the formation of the desired azido compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Azido-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through click chemistry.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and copper(I) catalysts for click reactions. Major products formed from these reactions include amines, triazoles, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
1-Azido-3-methylbutan-2-one has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Some derivatives exhibit pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Azido-3-methylbutan-2-one involves its ability to undergo nucleophilic substitution reactions, particularly with alkynes, to form triazoles. . The triazole products formed are known for their stability and biological activity.
Comparaison Avec Des Composés Similaires
1-Azido-3-methylbutan-2-one can be compared with other azido ketones, such as:
1-Azido-3-methylbutane: Similar in structure but lacks the ketone functional group.
2-Azido-3-methylbutan-2-one: A positional isomer with the azido group attached to a different carbon atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the azido and ketone functional groups, which allows for a diverse range of chemical transformations and applications .
Propriétés
Numéro CAS |
76779-97-0 |
|---|---|
Formule moléculaire |
C5H9N3O |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-azido-3-methylbutan-2-one |
InChI |
InChI=1S/C5H9N3O/c1-4(2)5(9)3-7-8-6/h4H,3H2,1-2H3 |
Clé InChI |
IGJOEYTXYXBXLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)

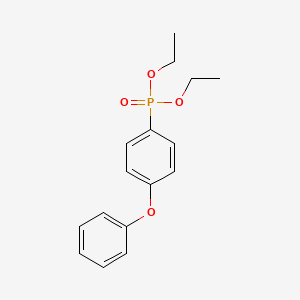
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)

![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
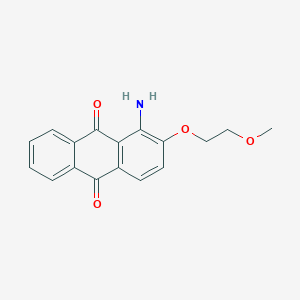
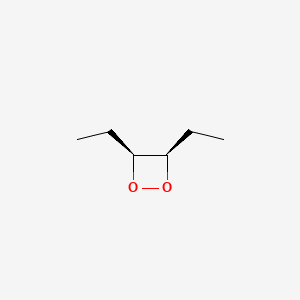
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

